3-(1-Naphthyl)cyclobutanol
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Overview
Description
3-(1-Naphthyl)cyclobutanol is an organic compound with the molecular formula C14H14O It consists of a cyclobutane ring substituted with a hydroxyl group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)cyclobutanol can be achieved through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with cyclobutanone. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-Naphthyl)cyclobutanone.
Reduction: Formation of 3-(1-Naphthyl)cyclobutane.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Naphthyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1-Naphthyl)cyclobutanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The naphthyl group provides aromaticity, which can affect the compound’s electronic properties and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog without the naphthyl group.
1-Naphthylmethanol: Contains a naphthyl group but lacks the cyclobutane ring.
Cyclobutanone: The ketone analog of cyclobutanol.
Uniqueness
3-(1-Naphthyl)cyclobutanol is unique due to the combination of the cyclobutane ring and the naphthyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that require both rigidity and aromaticity .
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-naphthalen-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C14H14O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11-12,15H,8-9H2 |
InChI Key |
NRFWDNHQHQLRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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